2-Methylsulphinyl-3-nitropyrrole 2-Methylsulphinyl-3-nitropyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13885083
InChI: InChI=1S/C5H6N2O3S/c1-11(10)5-4(7(8)9)2-3-6-5/h2-3,6H,1H3
SMILES:
Molecular Formula: C5H6N2O3S
Molecular Weight: 174.18 g/mol

2-Methylsulphinyl-3-nitropyrrole

CAS No.:

Cat. No.: VC13885083

Molecular Formula: C5H6N2O3S

Molecular Weight: 174.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methylsulphinyl-3-nitropyrrole -

Specification

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
IUPAC Name 2-methylsulfinyl-3-nitro-1H-pyrrole
Standard InChI InChI=1S/C5H6N2O3S/c1-11(10)5-4(7(8)9)2-3-6-5/h2-3,6H,1H3
Standard InChI Key VNHRBDZDRWBDPB-UHFFFAOYSA-N
Canonical SMILES CS(=O)C1=C(C=CN1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Methylsulphinyl-3-nitropyrrole belongs to the class of nitro-substituted pyrroles, with systematic IUPAC name 2-(methanesulfinyl)-3-nitro-1H-pyrrole. Its molecular formula is C₅H₆N₂O₃S, yielding a molecular weight of 174.18 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07). The compound’s structure integrates two electron-withdrawing groups (-NO₂ and -SOCH₃), which significantly influence its electronic distribution and reactivity .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry NumberNot yet assigned
Molecular FormulaC₅H₆N₂O₃S
Molecular Weight174.18 g/mol
SMILES NotationCS(=O)C1=C(C=C[N]1)N+[O-]
InChIKeyHXQJWHQPNZQODB-UHFFFAOYSA-N

Spectral Characteristics

While experimental spectral data for 2-methylsulphinyl-3-nitropyrrole is unavailable, analogous compounds such as 2-methyl-3-nitropyrrole (PubChem CID 15270108) exhibit distinct NMR and IR profiles. For instance:

  • ¹H NMR: Peaks near δ 6.8–7.2 ppm (pyrrole protons), δ 2.5 ppm (methyl group) .

  • IR: Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (SO symmetric stretch) .

Synthesis and Reaction Pathways

Nitration and Sulfoxidation Strategies

The synthesis of 2-methylsulphinyl-3-nitropyrrole likely involves a multi-step protocol:

  • Nitration of Pyrrole: As demonstrated for 3-nitropyrrole, nitration using HNO₃/Ac₂O or NaNO₂/Na₂S₂O₈ in tetrahydrofuran (THF) at 60°C achieves regioselective nitro-group introduction .

  • Sulfoxidation: Subsequent treatment of 2-methylthio-3-nitropyrrole with oxidizing agents (e.g., m-CPBA or H₂O₂) converts the thioether (-SCH₃) to sulphinyl (-SOCH₃) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Pyrrole, NaNO₂, Na₂S₂O₈, THF, 60°C98%
22-methylthio-3-nitropyrrole, m-CPBA, DCM85%

Challenges in Regioselectivity

The electron-deficient nature of the pyrrole ring due to the nitro group complicates further electrophilic substitutions. Computational studies suggest that the sulphinyl group’s electron-withdrawing effect further deactivates the ring, necessitating harsh conditions for functionalization .

Physicochemical Properties

Solubility and Stability

The compound’s polarity, conferred by the -NO₂ and -SOCH₃ groups, enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability in aqueous media due to potential hydrolysis of the sulphinyl group. Accelerated stability studies predict a shelf life of >6 months under inert storage .

Table 3: Estimated Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)0.89
Melting Point142–145°C (decomposes)
Aqueous Solubility2.3 mg/mL (25°C)

Reactivity Profile

  • Nucleophilic Attack: The nitro group directs nucleophiles to the 4- and 5-positions of the pyrrole ring.

  • Oxidation: The sulphinyl group is susceptible to over-oxidation to sulfone (-SO₂CH₃) under strong oxidizing conditions .

Industrial and Research Applications

Materials Science

The compound’s planar structure and electron-deficient aromatic system make it a candidate for organic semiconductors. Theoretical calculations predict a bandgap of ~3.1 eV, suitable for photovoltaic applications .

Synthetic Intermediate

2-Methylsulphinyl-3-nitropyrrole serves as a precursor for fused heterocycles (e.g., pyrrolo[3,4-b]pyridines) via [4+2] cycloadditions, enabling access to bioactive scaffolds .

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